

# "chemical properties of 4,5-Diamino-6-hydroxypyrimidine sulfate"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4,5-Diamino-6-hydroxypyrimidine sulfate

**Cat. No.:** B1436605

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An In-depth Technical Guide to the Chemical Properties of **4,5-Diamino-6-hydroxypyrimidine Sulfate**

This guide provides a comprehensive technical overview of **4,5-Diamino-6-hydroxypyrimidine sulfate**, a pivotal intermediate in pharmaceutical synthesis and biochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's structural characteristics, physicochemical properties, reactivity, and analytical validation, offering field-proven insights into its application and handling.

## Molecular Identity and Structural Elucidation

4,5-Diamino-6-hydroxypyrimidine, in its sulfate salt form, is a substituted pyrimidine that serves as a fundamental building block for more complex heterocyclic systems, particularly purines. Understanding its precise structure is critical for predicting its reactivity and behavior in synthetic and biological contexts.

The core structure consists of a pyrimidine ring functionalized with two amino groups ( $\text{-NH}_2$ ) at positions 4 and 5, and a hydroxyl group ( $\text{-OH}$ ) at position 6. The presence of these functional groups imparts a high degree of reactivity and potential for hydrogen bonding. The compound primarily exists in a tautomeric equilibrium, with the keto form, 5,6-Diamino-4(3H)-pyrimidinone, often being the predominant species. The sulfate salt form enhances stability and modifies solubility compared to the free base.

It is crucial to distinguish this compound from structurally related pyrimidines. For instance, 5,6-Diaminouracil (also known as 4,5-Diamino-2,6-dihydroxypyrimidine) contains an additional hydroxyl group at the C2 position.[1][2]

Key Identifiers:

- Compound Name: **4,5-Diamino-6-hydroxypyrimidine Sulfate**
- Synonyms: 5,6-Diamino-4-pyrimidinol sulfate, 5,6-Diamino-4(1H)-pyrimidinone sulfate, 4,5-diamino-6-hydroxypyrimidinesulfate[3][4]
- CAS Number: 52502-66-6[3][5]
- Molecular Formula:  $C_4H_8N_4O_5S$  or  $2(C_4H_6N_4O) \cdot H_2SO_4$  (hemisulfate)[3]
- Molecular Weight: 224.2 g/mol (for  $C_4H_8N_4O_5S$ ) or 350.31 g/mol (for the hemisulfate salt)[3]

Caption: Chemical structure of 4,5-Diamino-6-hydroxypyrimidine.

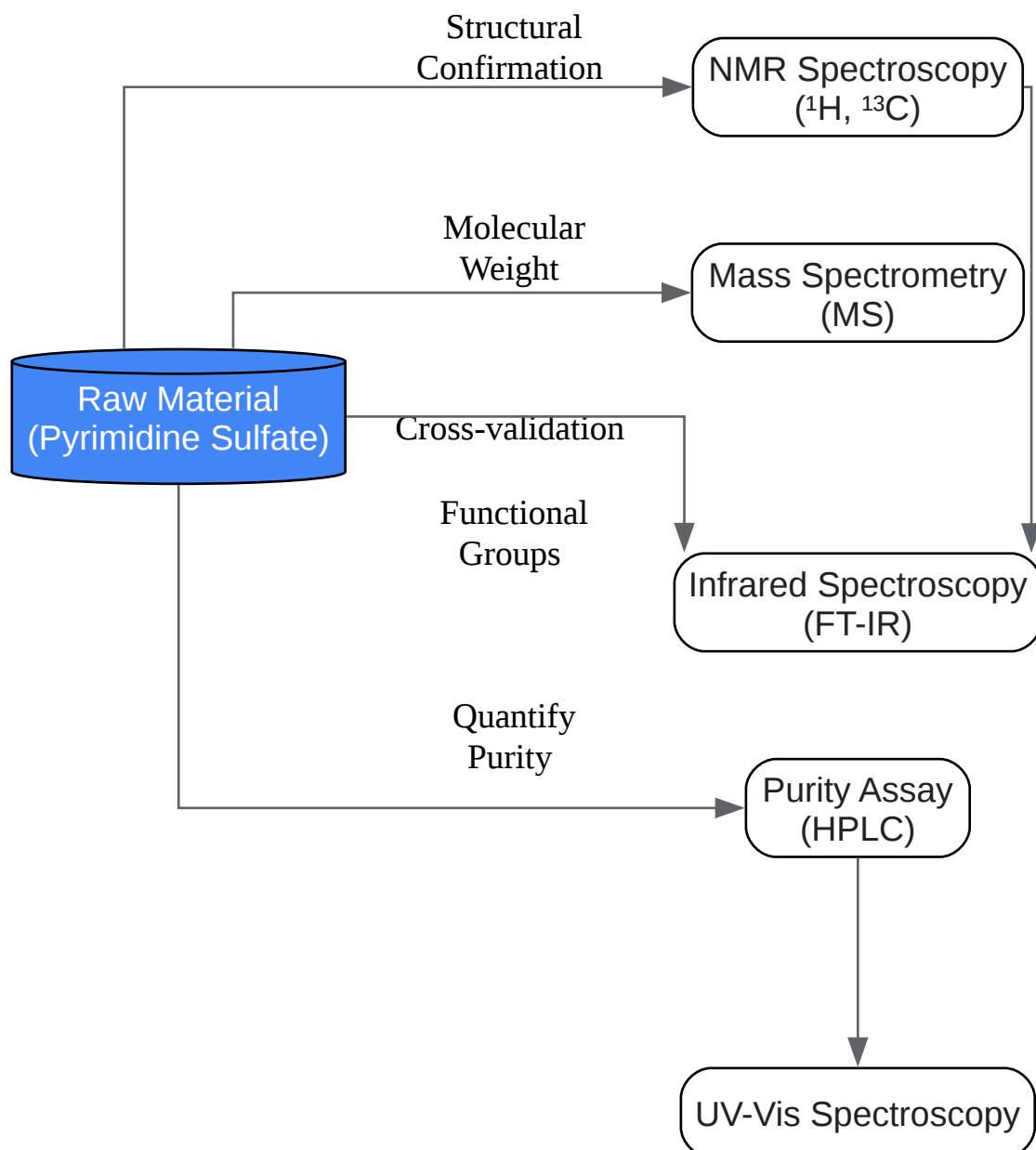
## Physicochemical Properties: A Comparative Summary

The physical properties of **4,5-Diamino-6-hydroxypyrimidine sulfate** dictate its handling, storage, and application in various solvent systems. Its high melting point is indicative of a stable crystalline lattice reinforced by extensive intermolecular hydrogen bonding contributed by the amino and hydroxyl functionalities.

Property	Value	Significance & Experimental Insight
Appearance	Beige or light yellow to orange crystalline powder <sup>[3][6]</sup>	The color may indicate the presence of minor oxidized impurities. A consistent color is a primary indicator of batch purity.
Melting Point	~270 °C (with decomposition) <sup>[3]</sup>	The high decomposition temperature suggests significant thermal stability, suitable for reactions requiring elevated temperatures.
Solubility	Very low solubility in water; Soluble in DMSO <sup>[7]</sup>	Poor aqueous solubility is a critical consideration for reaction setup and purification. <sup>[7]</sup> DMSO is often the solvent of choice for NMR and reactivity studies.
Stability	Stable under normal conditions <sup>[8]</sup>	The compound is generally stable but should be stored away from strong oxidizing agents to prevent degradation of the amino groups. <sup>[8]</sup>
Storage Condition	Room temperature or 2-8°C <sup>[9]</sup> <sup>[10]</sup>	Cool and dry storage is recommended to maintain long-term purity and prevent slow degradation.

## Analytical Characterization Workflow

Robust analytical validation is essential to confirm the identity, purity, and structural integrity of **4,5-Diamino-6-hydroxypyrimidine sulfate** before its use in sensitive downstream applications. A multi-technique approach is mandated for comprehensive characterization.

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Caption: Standard analytical workflow for compound characterization.

## Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are fundamental for structural confirmation. Although specific spectral data for the sulfate salt is not readily published, analysis of the free base or related structures allows for predictable assignments. [11][12] The <sup>1</sup>H NMR spectrum would feature distinct signals for the amino protons and the

pyrimidine ring proton.  $^{13}\text{C}$  NMR would confirm the number of unique carbon environments within the heterocyclic ring.[11][12]

- Infrared (IR) Spectroscopy: FT-IR is used to identify key functional groups. Expected characteristic absorption bands include N-H stretching vibrations for the amino groups (typically 3100-3500  $\text{cm}^{-1}$ ), O-H stretching from the hydroxyl group, and C=N/C=C stretching vibrations characteristic of the pyrimidine ring (1500-1650  $\text{cm}^{-1}$ ).[13]
- UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule. Substituted pyrimidines typically exhibit strong absorption in the UV region. A related compound, 2,4,5-triamino-6-hydroxypyrimidine, shows a  $\lambda_{\text{max}}$  at 260 nm in 0.1M HCl, which is characteristic of the pyrimidine chromophore.[2] This analysis is valuable for quantitative measurements using techniques like HPLC.
- Mass Spectrometry (MS): MS is employed to confirm the molecular weight of the compound and its fragmentation patterns, providing definitive evidence of its molecular formula.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **4,5-Diamino-6-hydroxypyrimidine sulfate** lies in the reactivity of its diamino functionalities, which makes it an excellent precursor for the construction of fused heterocyclic systems.

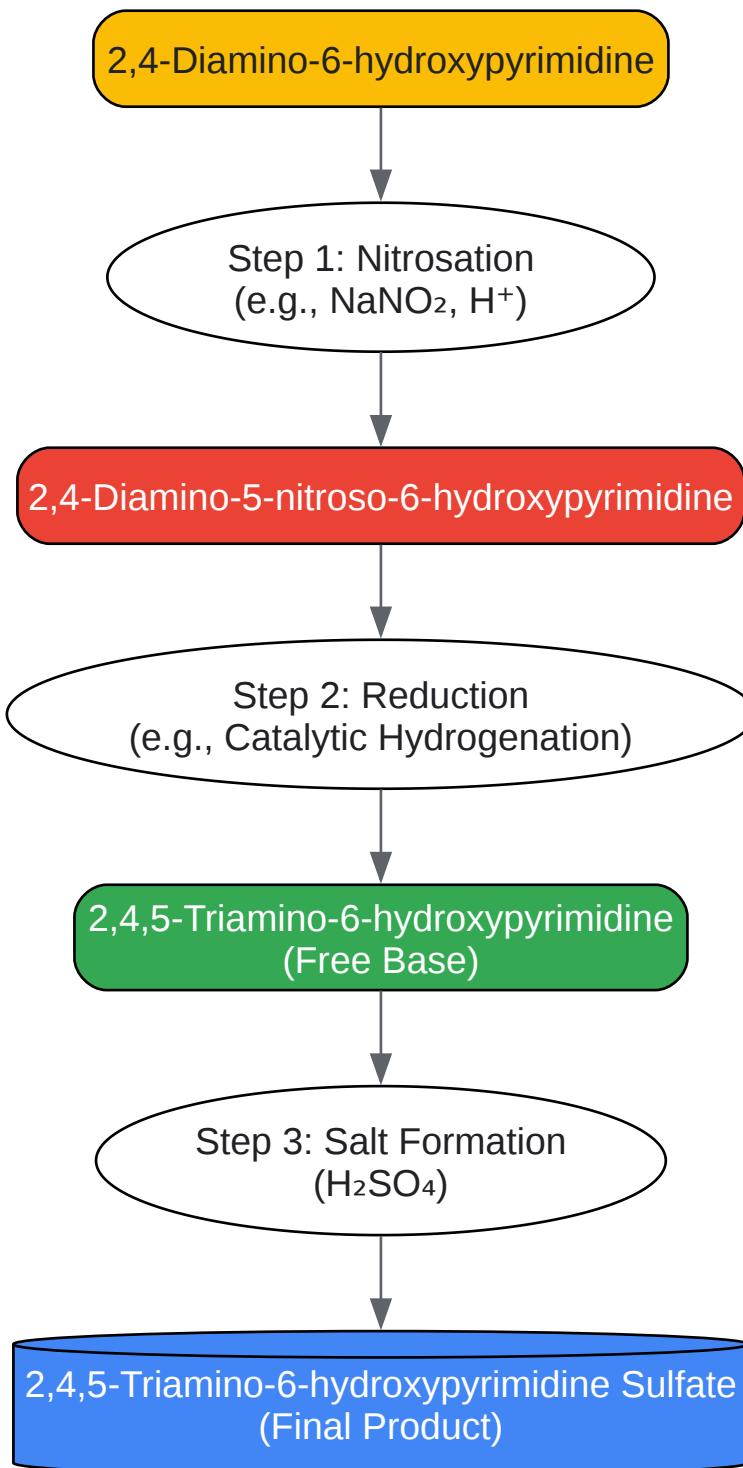
- Primary Reactive Sites: The adjacent amino groups at the C4 and C5 positions are highly nucleophilic. This arrangement is ideal for cyclization reactions with reagents containing two electrophilic centers, forming a five-membered imidazole ring fused to the pyrimidine core. This is the classical Traube purine synthesis.
- Application in Purine Synthesis: It is a key intermediate in the synthesis of purine derivatives, such as guanine.[13] The reaction with a one-carbon synthon like formamide or formic acid leads to ring closure, yielding the purine scaffold.[13] This pathway is fundamental in the production of antiviral drugs like ganciclovir, where guanine is a necessary starting material. [13]
- Stability and Incompatibilities: The compound is stable under standard laboratory conditions but is incompatible with strong oxidizing agents, which can lead to the degradation of the electron-rich pyrimidine ring and its amino substituents.[8]

## Established Synthetic and Purification Protocols

The synthesis of **4,5-Diamino-6-hydroxypyrimidine sulfate** is a well-established multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

## General Synthesis Workflow

A common industrial method involves the reduction of a nitroso-pyrimidine intermediate. This approach is favored for its efficiency and scalability.



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Caption: General workflow for the synthesis of pyrimidine sulfate.

## Step-by-Step Protocol Outline

- Nitrosation: The starting material, a diaminohydroxypyrimidine, is treated with a nitrosating agent (e.g., sodium nitrite in an acidic medium) to introduce a nitroso (-NO) group at the electron-rich C5 position.[13][14]
- Reduction of the Nitroso Group: The intermediate 5-nitroso-pyrimidine is reduced to a primary amine. This is the most critical step.
  - Causality: Catalytic hydrogenation (e.g., using a palladium-on-carbon catalyst) is a clean and efficient method.[13][15] Alternatively, chemical reducing agents like sodium dithionite can be used.[13] The choice of method impacts purity, cost, and waste generation. Catalytic methods are often preferred in green chemistry applications.[15]
- Acidification and Isolation: The resulting triamino-pyrimidine free base is treated with sulfuric acid. The sulfate salt, being poorly soluble in the reaction medium, precipitates and can be isolated by filtration.[15] This precipitation serves as an effective initial purification step.

## Self-Validating Purification Protocol

Due to the compound's very low solubility in water, a specialized purification strategy is often employed.[7]

- Conversion to a Soluble Salt: The crude, insoluble sulfate salt is converted to its hydrochloride salt by treatment with hydrochloric acid. The hydrochloride form typically has greater aqueous solubility.[2]
- Recrystallization: The more soluble hydrochloride salt is then recrystallized from water, leaving many impurities behind in the mother liquor. The purity of the recrystallized material can be validated at this stage by HPLC.
- Re-precipitation of Sulfate: The purified hydrochloride salt is redissolved in hot water, and a stoichiometric amount of sulfuric acid is added. The highly pure **4,5-Diamino-6-hydroxypyrimidine sulfate** precipitates from the solution upon cooling.
- Final Wash and Dry: The precipitate is washed with water and ethanol to remove residual acid and solvent, then dried under vacuum.

This protocol is self-validating because the transitions between salt forms, driven by solubility differences, provide a powerful mechanism for purification.

## Applications in Drug Discovery and Development

**4,5-Diamino-6-hydroxypyrimidine sulfate** is not typically an active pharmaceutical ingredient (API) itself but is a versatile intermediate with broad applications.[6]

- **Antiviral Agents:** It is a crucial precursor for nucleoside analogs used to treat viral infections, most notably in the synthesis of guanine, a building block for drugs like ganciclovir.[6][13][16]
- **Oncology:** The pyrimidine and purine scaffolds derived from this intermediate are central to the development of anti-cancer agents that interfere with nucleic acid metabolism.[6][16]
- **Biochemical Probes:** In biochemical research, it is used to synthesize enzyme inhibitors and to study metabolic pathways involving nucleic acids.[6][16]
- **Other Industrial Uses:** The compound also finds application in the formulation of agricultural chemicals like herbicides and fungicides and in the development of diagnostic reagents.[6]

## Safety and Handling

As a laboratory chemical, **4,5-Diamino-6-hydroxypyrimidine sulfate** requires adherence to standard safety protocols.

- **Hazard Identification:** It is classified as a hazardous chemical that can cause skin and serious eye irritation, and may cause respiratory irritation.[8]
- **Personal Protective Equipment (PPE):** Standard PPE, including safety goggles, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
- **Handling:** Avoid contact with skin and eyes and prevent inhalation of the powder.[3]
- **Incompatibilities:** Keep away from strong oxidizing agents.[8]

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- To cite this document: BenchChem. ["chemical properties of 4,5-Diamino-6-hydroxypyrimidine sulfate"]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1436605#chemical-properties-of-4-5-diamino-6-hydroxypyrimidine-sulfate>

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